molecular formula C19H16N2O2S B246215 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole

5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole

Cat. No. B246215
M. Wt: 336.4 g/mol
InChI Key: MDDKQIDPICIDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole, also known as DNBI, is a benzimidazole derivative. It has been extensively studied for its potential applications in scientific research. DNBI is a potent inhibitor of protein kinase CK2, a highly conserved protein kinase that regulates various cellular processes, including cell growth, proliferation, and apoptosis.

Mechanism of Action

5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole is a potent inhibitor of protein kinase CK2, which plays a critical role in various cellular processes. CK2 is overexpressed in various cancers and is associated with tumor progression and drug resistance. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole inhibits CK2 by binding to its ATP-binding site, preventing the phosphorylation of its substrates. This leads to the inhibition of various cellular processes, including cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to induce apoptosis, inhibit cell growth, and sensitize cancer cells to chemotherapy and radiation therapy. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has also been found to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent. In infectious diseases, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to inhibit the replication of viruses, including hepatitis C virus and human papillomavirus.

Advantages and Limitations for Lab Experiments

5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has several advantages for lab experiments. It is readily available, highly pure, and has a well-established synthesis method. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole is also a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet known. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole is also a potent inhibitor of CK2, which plays a critical role in various cellular processes, making it difficult to interpret the results of experiments.

Future Directions

5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has several potential future directions. It can be used to study the role of CK2 in various cellular processes, including cancer, neurodegenerative diseases, and infectious diseases. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole can also be used to develop new therapeutic agents for cancer, neurodegenerative diseases, and infectious diseases. Further research is needed to understand the long-term effects of 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole on human health and to optimize its use in lab experiments. Additionally, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole can be used to develop new inhibitors of CK2 with improved potency and selectivity.

Synthesis Methods

The synthesis of 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole involves the reaction of 5,6-dimethylbenzimidazole with 1-naphthylsulfonyl chloride in the presence of a base. The reaction yields 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole as a white solid with a high purity of over 99%. The synthesis method has been optimized to ensure reproducibility and scalability, making 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole readily available for scientific research.

Scientific Research Applications

5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been studied for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent. In infectious diseases, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to inhibit the replication of viruses, including hepatitis C virus and human papillomavirus.

properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

5,6-dimethyl-1-naphthalen-1-ylsulfonylbenzimidazole

InChI

InChI=1S/C19H16N2O2S/c1-13-10-17-18(11-14(13)2)21(12-20-17)24(22,23)19-9-5-7-15-6-3-4-8-16(15)19/h3-12H,1-2H3

InChI Key

MDDKQIDPICIDMP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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